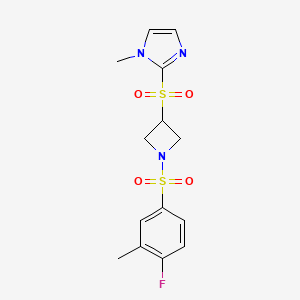

2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Description

The compound 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a structurally complex molecule featuring:

- 4-Fluoro-3-methylphenyl substituent: The fluorine atom and methyl group at the 3-position of the aromatic ring may modulate lipophilicity and electronic properties, affecting bioavailability and target engagement .

- 1-Methylimidazole core: A five-membered heterocycle common in bioactive molecules, contributing to π-π stacking or coordination with metal ions.

Properties

IUPAC Name |

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S2/c1-10-7-11(3-4-13(10)15)24(21,22)18-8-12(9-18)23(19,20)14-16-5-6-17(14)2/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOJCNZFBLMFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. The structure features:

- A sulfonyl group that enhances the compound's reactivity.

- An azetidine ring , which contributes to its pharmacokinetic properties.

- An imidazole moiety , known for its diverse biological activities.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme inhibition : The compound may interact with specific enzymes, altering their activity and thereby influencing metabolic pathways.

- Receptor binding : It may bind to various receptors, modulating physiological responses.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various parameters. Here are some key findings:

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Antimicrobial Studies : In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cytotoxicity Assays : When tested against various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting potential applications in cancer therapeutics.

- Pharmacokinetic Profiling : The pharmacokinetic properties were thoroughly evaluated, indicating favorable absorption and prolonged circulation time in vivo, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Sulfonyl-Containing Heterocycles

The dual sulfonyl groups in the target compound distinguish it from analogs. For example:

- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () contains a sulfinyl (-SO-) group instead of sulfonyl. Sulfinyl groups are less electron-withdrawing and more prone to oxidation, which may reduce metabolic stability compared to sulfonyl derivatives .

- Benzene derivatives with trifluorohexyl sulfonyl chains () exhibit extreme hydrophobicity due to perfluorinated alkyl groups, contrasting with the target compound’s balanced lipophilicity from its aromatic and azetidine moieties .

Table 1: Comparison of Sulfonyl/Sulfinyl Heterocycles

| Compound | Sulfonyl/Sulfinyl Groups | Core Structure | Key Substituents | Potential Stability |

|---|---|---|---|---|

| Target Compound | Dual sulfonyl | Imidazole + azetidine | 4-Fluoro-3-methylphenyl | High (rigid) |

| 2-(((4-(2-Methoxyphenoxy)...imidazole | Single sulfinyl | Benzimidazole + pyridine | 2-Methoxyphenoxy | Moderate |

| Tridecafluorohexyl sulfonyl derivatives | Single sulfonyl | Benzene/thiophene | Tridecafluorohexyl chains | High (hydrophobic) |

Fluorinated Aromatic Systems

The 4-fluoro-3-methylphenyl group in the target compound shares similarities with fluorophenyl derivatives in and :

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () uses a 5-fluoro substituent on a benzimidazole scaffold.

- 2-(3-Fluorophenyl)-1H-benzimidazole derivatives () feature a 3-fluorophenyl group, which may offer steric and electronic differences compared to the target’s 4-fluoro-3-methylphenyl group .

Table 2: Fluorinated Aromatic Substituents

*Estimated based on substituent contributions.

Azetidine vs. Other Cyclic Amines

The azetidine ring (four-membered) in the target compound contrasts with larger cyclic amines like piperidine or pyrrolidine (five- or six-membered). Smaller rings increase ring strain, which may enhance reactivity or conformational selectivity. For instance:

- Azetidine sulfonamides are less common in the provided evidence but are emerging in drug discovery for their unique pharmacokinetic profiles.

- Pyridine-containing analogs () leverage a six-membered aromatic ring for planar interactions, whereas azetidine’s non-planarity may restrict binding to specific enzyme pockets .

Imidazole Derivatives

The 1-methylimidazole core in the target compound differs from benzimidazole () or triazole () systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.